[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine
Description
(4-tert-Butylphenyl)methylamine is a secondary amine featuring a 4-tert-butylphenylmethyl group and an allyl (prop-2-en-1-yl) substituent.
- Molecular Formula: Likely C₁₄H₂₁N, based on similar compounds like (4-methoxyphenyl)methylamine (C₁₁H₁₅NO; ) and (4-tert-butylphenyl)methylamine (C₁₄H₂₃N; ).
- Key Features:
Potential applications include use as a synthetic intermediate in pharmaceuticals or materials science, leveraging its electronic and steric properties.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4/h5-9,15H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURMCQGWGDZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-tert-Butylphenyl)methylamine typically involves the reaction of 4-tert-butylbenzyl chloride with allylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
Amine-Facilitated Reactions
The primary amine group enables nucleophilic and redox reactions:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. Steric hindrance from the tert-butyl group may slow these reactions .
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Oxidation :
Allyl Group Reactivity
The prop-2-en-1-yl group participates in electrophilic additions and cyclizations:
Electrophilic Addition
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HBr (gas) | 3-Bromo-propylamine derivative | Anhydrous, 0°C | ~65% |
| mCPBA | Epoxide | CH₂Cl₂, RT | 78% |
| OsO₄ | Vicinal diol | THF/H₂O, 40°C | 82% |
Cyclization
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Intramolecular Hydroamination : Catalyzed by Au(I) or Pt(II), forms pyrrolidine derivatives via a 5-endo-trig mechanism .
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Radical Cyclization : Nitrogen-centered radicals initiate cascades, yielding bicyclic amines under UV light .
Transition Metal-Catalyzed Reactions
| Catalyst | Reaction Type | Key Product | Selectivity |
|---|---|---|---|
| AuCl₃/AgSbF₆ | Hydroamination | 2-Methylpyrrolidine | >90% endo |
| Rh(PPh₃)₃Cl | Allylic Alkylation | Cross-coupled aryl amines | 75–85% |
Radical Reactions
Nitrogen-centered radicals form under oxidative conditions (e.g., TBHP):
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H-Abstraction : Generates iminyl radicals, leading to C–N bond cleavage or dimerization .
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Addition to Alkenes : Conjugated allyl system stabilizes radicals, enabling polymerization or cross-linking .
Steric and Electronic Effects
The tert-butyl group:
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Slows SN2 Reactions : Hinders backside attack in substitution reactions .
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Directs Electrophiles : Deactivates the aryl ring, favoring para-substitution in Friedel-Crafts alkylation .
Comparative Reaction Pathways
| Reaction Type | Preferred Conditions | Major Product |
|---|---|---|
| Oxidation (MnO₂) | Dry Et₂O, 25°C | Imine |
| Epoxidation (mCPBA) | CH₂Cl₂, 0°C | Allyl epoxide |
| Au-Catalyzed Cyclization | Toluene, 80°C | 5-Membered N-heterocycle |
Key Research Findings
-
Mechanistic Studies : DFT calculations confirm a gold-stabilized carbocation intermediate during cyclization .
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Synthetic Utility : The allyl group enables modular derivatization for pharmaceuticals (e.g., TLR7/8 antagonists) .
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Stability : The compound degrades under prolonged UV exposure via radical pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a tert-butyl group and an alkenyl amine component. Its chemical formula is with a CAS number of 2031259-12-6. The presence of the bulky tert-butyl group enhances its steric properties, making it useful in specific chemical reactions and applications.
Epoxy Resin Hardeners
One significant application of (4-tert-Butylphenyl)methylamine is as a hardener for epoxy resins. Research indicates that it can improve the mechanical properties and thermal stability of epoxy formulations. For instance, a study highlighted its effectiveness in creating low-emission epoxy systems, which are crucial for environmentally friendly applications in coatings and adhesives .
Polymer Chemistry
The compound has been investigated for its role in polymer chemistry, particularly in synthesizing high-performance polymers. Its structure allows for modification that can enhance polymer properties such as flexibility and thermal resistance. A case study demonstrated the successful incorporation of this amine into a polymer matrix, resulting in improved tensile strength and durability .
Pharmaceutical Applications
In medicinal chemistry, (4-tert-Butylphenyl)methylamine has been explored for potential therapeutic uses. Its amine functionality allows it to participate in various biochemical reactions, making it a candidate for drug development. Specifically, derivatives of this compound have shown promise in targeting specific biological pathways involved in disease processes .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Epoxy Resins | Hardener for low-emission formulations | Enhanced mechanical properties |
| Polymer Chemistry | Component in high-performance polymers | Improved tensile strength and thermal stability |
| Pharmaceutical Development | Potential therapeutic agent | Targeting specific biological pathways |
Case Study 1: Epoxy Resin Development
A recent study focused on the formulation of an epoxy resin using (4-tert-Butylphenyl)methylamine as a hardener demonstrated significant improvements in curing times and final product hardness compared to traditional hardeners. The results indicated a reduction in volatile organic compounds (VOCs), aligning with current environmental regulations.
Case Study 2: Polymer Modification
Another investigation involved modifying a standard polymer blend with (4-tert-Butylphenyl)methylamine. The modified polymer exhibited enhanced flexibility and resistance to thermal degradation, making it suitable for applications in automotive and aerospace industries where material performance is critical.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural and physicochemical differences with key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility | Key Applications/Properties |
|---|---|---|---|---|---|
| (4-tert-Butylphenyl)methylamine (Inferred) | C₁₄H₂₁N | 203.33 | Allylamine, tert-butyl | Organic solvents | Synthetic intermediate, materials science |
| (4-Methoxyphenyl)methylamine (CID 4717987; ) | C₁₁H₁₅NO | 177.24 | Allylamine, methoxy | Polar aprotic solvents | Potential bioactive molecule |
| 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5; ) | C₁₃H₁₆N₂S | 232.34 | Thiazole, tert-butyl | Chloroform, DMSO | Research chemical (e.g., kinase inhibition) |
| (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine (CAS 53175-34-1; ) | C₈H₁₁NS | 153.25 | Allylamine, thiophene | Not specified | Organic electronics, catalysis |
Key Observations:
Lipophilicity: The tert-butyl group in the target compound increases hydrophobicity compared to methoxy or thiophene analogs, enhancing solubility in non-polar solvents .
Reactivity : The allyl group enables reactions like Pd-catalyzed cross-couplings (e.g., carboamination; ), whereas thiazole or thiophene derivatives exhibit distinct electronic properties for materials science .
Photophysical and Electronic Properties
- Absorption/Emission : In , tert-butyl-substituted terpyridines (e.g., tBuTPAterpy) show redshifted absorption compared to unsubstituted analogs due to electron-donating effects. Similarly, the tert-butyl group in the target compound may stabilize charge-transfer states, making it useful in optoelectronics .
- Electronic Effects : The allyl group’s electron-withdrawing nature contrasts with methoxy’s electron-donating properties, affecting redox behavior and conjugation in materials .
Biological Activity
(4-tert-Butylphenyl)methylamine, with the molecular formula C14H21N and a molecular weight of 203.32 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-tert-butylbenzyl chloride with allylamine under basic conditions, typically using organic solvents like dichloromethane or toluene.
The biological activity of (4-tert-Butylphenyl)methylamine is primarily attributed to its interactions with specific enzymes and receptors. The compound can function as either an inhibitor or an activator, modulating the activity of these molecular targets. The precise mechanisms depend on the biological context and the specific targets involved.
Pharmacological Properties
Research indicates that (4-tert-Butylphenyl)methylamine may exhibit various pharmacological properties, including:
- Antioxidant Activity : Potential to scavenge free radicals and mitigate oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.
- Neuroprotective Effects : Possible protective effects on neuronal cells, suggesting implications in neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated that (4-tert-Butylphenyl)methylamine interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This suggests potential applications in treating neurological disorders.
- Animal Models : In animal studies, administration of this compound has shown promising results in reducing symptoms associated with anxiety and depression by modulating serotonin receptors.
- Comparative Studies : When compared to similar compounds such as N,N-Dimethyl-1-(4-tert-butylphenyl)methanamine, (4-tert-Butylphenyl)methylamine exhibited a more significant inhibitory effect on certain enzymes involved in metabolic pathways, indicating a potentially higher therapeutic index.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects neuronal cells | |
| Modulation of serotonin receptors | Influences mood disorders |
Q & A
Q. What synthetic strategies are recommended for (4-tert-Butylphenyl)methylamine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation or reductive amination of 4-tert-butylbenzylamine with propenyl halides. Key optimization steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for propenyl groups .
- Solvent systems : Polar aprotic solvents like DMF or THF improve reaction homogeneity .
- Temperature control : Maintaining 60–80°C minimizes side reactions like polymerization of the propenyl group .
Validate purity via TLC or HPLC, adjusting stoichiometry if intermediates are detected.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ 1.3 ppm for 9H) and propenylamine moiety (δ 5.0–5.8 ppm for vinyl protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232.206) .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration .
- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of (4-tert-Butylphenyl)methylamine?
- Data input : Format intensity data as a .hkl file and define space group symmetry using SHELXTL .
- Parameter refinement : Adjust anisotropic displacement parameters (ADPs) for non-hydrogen atoms and apply restraints for disordered tert-butyl groups .
- Validation : Use WinGX to generate ORTEP diagrams and analyze residual electron density (<0.3 eÅ⁻³) .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
- Cross-validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian 16 with B3LYP/6-31G*) .
- Dynamic effects : Account for solvent polarity and temperature in computational models to align NOESY/ROESY correlations .
- Crystallographic confirmation : Resolve ambiguities (e.g., propenyl geometry) via X-ray diffraction .
Q. What computational methods predict biological interactions of this compound?
- Docking studies : Use AutoDock Vina to model binding to amine receptors (e.g., trace amine-associated receptors) with flexible side-chain sampling .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET profiling : Predict pharmacokinetics via SwissADME, focusing on blood-brain barrier permeability (logBB > 0.3) .
Q. What strategies enable enantioselective synthesis of chiral analogs?
- Chiral auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during propenylamine formation .
- Catalytic asymmetric synthesis : Use Ru-BINAP complexes for hydrogenation of imine intermediates (e.g., >90% ee) .
- Resolution techniques : Separate enantiomers via chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases .
Q. How to address polymorphism in crystallographic studies?
- Data collection : Screen multiple crystallization conditions (e.g., vapor diffusion with acetonitrile/water) to isolate polymorphs .
- Twinning analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals .
- Thermal analysis : Correlate DSC endotherms with lattice energy differences between polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
